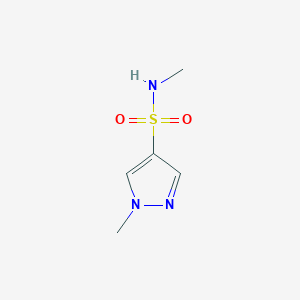

1-Methyl-1H-pyrazole-4-sulfonic acid methylamide, 95%

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Methyl-1H-pyrazole-4-sulfonic acid methylamide, also known as MPM-4, is a compound used in various fields of research and industry. It has a molecular weight of 162.17 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for 1-Methyl-1H-pyrazole-4-sulfonic acid is1S/C4H6N2O3S/c1-6-3-4 (2-5-6)10 (7,8)9/h2-3H,1H3, (H,7,8,9) . This code provides a specific textual identifier for the compound’s molecular structure. Physical And Chemical Properties Analysis

1-Methyl-1H-pyrazole-4-sulfonic acid methylamide is a powder that is stored at room temperature . The compound has a molecular weight of 162.17 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique

1-Methyl-1H-pyrazole-4-sulfonic acid methylamide, 95% has a wide range of applications in scientific research. It can be used as a reagent for the synthesis of various organic compounds, as a catalyst in chemical reactions, and as a buffer in biochemical studies. In addition, 1-Methyl-1H-pyrazole-4-sulfonic acid methylamide, 95% is a useful tool for the study of enzyme kinetics, as it can be used to inhibit the activity of enzymes. It can also be used to study the effects of pH on the activity of enzymes.

Mécanisme D'action

Target of Action

N,1-dimethyl-1H-pyrazole-4-sulfonamide, also known as 1-Methyl-1H-pyrazole-4-sulfonic acid methylamide, 95%, primarily targets the Succinate Dehydrogenase (SDH) enzyme . SDH plays a crucial role in the citric acid cycle and the electron transport chain, which are vital for energy production in cells.

Mode of Action

The compound interacts with the SDH enzyme, inhibiting its activity . This inhibition disrupts the normal functioning of the citric acid cycle and the electron transport chain, leading to a decrease in energy production within the cell .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the citric acid cycle (also known as the Krebs cycle or the tricarboxylic acid cycle). The inhibition of the SDH enzyme disrupts this cycle, leading to a decrease in the production of ATP, the primary energy currency of the cell .

Result of Action

The inhibition of the SDH enzyme by N,1-dimethyl-1H-pyrazole-4-sulfonamide leads to a disruption in energy production within the cell. This can result in cell death, particularly in cells that rely heavily on the citric acid cycle for energy production .

Avantages Et Limitations Des Expériences En Laboratoire

1-Methyl-1H-pyrazole-4-sulfonic acid methylamide, 95% is a versatile compound that has a variety of uses in laboratory experiments and research studies. One of the major advantages of using 1-Methyl-1H-pyrazole-4-sulfonic acid methylamide, 95% is that it is relatively easy to synthesize, and it can be purified by recrystallization from ethanol. In addition, 1-Methyl-1H-pyrazole-4-sulfonic acid methylamide, 95% is relatively stable and can be stored at room temperature for extended periods of time. However, one limitation of using 1-Methyl-1H-pyrazole-4-sulfonic acid methylamide, 95% is that it can be toxic if ingested and may cause skin irritation.

Orientations Futures

1-Methyl-1H-pyrazole-4-sulfonic acid methylamide, 95% has a wide range of potential applications in scientific research and laboratory experiments. In the future, it could be used to study the effects of pH on the activity of enzymes and transporters. It could also be used to study the effects of inhibitors on enzyme activity and to study the effects of inhibitors on metabolic pathways. Additionally, 1-Methyl-1H-pyrazole-4-sulfonic acid methylamide, 95% could be used to study the effects of inhibitors on protein activity and to study the effects of inhibitors on signal transduction pathways. Finally, 1-Methyl-1H-pyrazole-4-sulfonic acid methylamide, 95% could be used to study the effects of inhibitors on cell growth and differentiation.

Méthodes De Synthèse

1-Methyl-1H-pyrazole-4-sulfonic acid methylamide, 95% can be synthesized using a two-step process. The first step involves the reaction of 1-methyl-1H-pyrazole-4-sulfonic acid (MPS) with methylamine (MA) in the presence of a base, such as sodium hydroxide. This reaction produces the desired product, 1-Methyl-1H-pyrazole-4-sulfonic acid methylamide, 95%, as well as water and sodium sulfate as byproducts. The second step involves the purification of 1-Methyl-1H-pyrazole-4-sulfonic acid methylamide, 95% by recrystallization from ethanol.

Safety and Hazards

The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it poses certain hazards. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Analyse Biochimique

Biochemical Properties

Pyrazole and sulfonamide derivatives have been shown to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Some pyrazole-4-sulfonamide derivatives have been shown to exhibit antiproliferative activity against certain cell types

Molecular Mechanism

It is possible that it may exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Propriétés

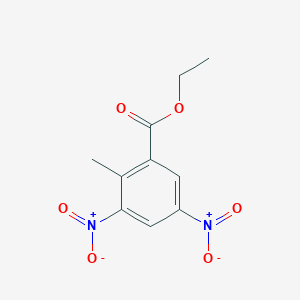

IUPAC Name |

N,1-dimethylpyrazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O2S/c1-6-11(9,10)5-3-7-8(2)4-5/h3-4,6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMJOYMVEUJFZTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CN(N=C1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Nitro-N-[1-(pyridin-3-yl)ethyl]aniline](/img/structure/B6352639.png)

![2-Nitro-N-[1-(pyridin-4-yl)ethyl]aniline](/img/structure/B6352651.png)

![2-Nitro-N-[1-(pyridin-2-yl)ethyl]aniline](/img/structure/B6352655.png)

![t-Butyl (2S)-2-[(1R)-1-hydroxyethyl]pyrrolidine-1-carboxylate](/img/structure/B6352685.png)